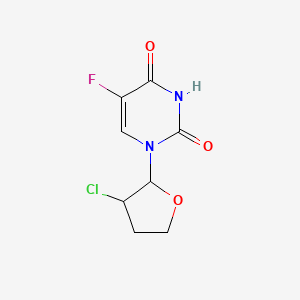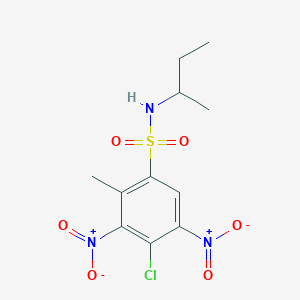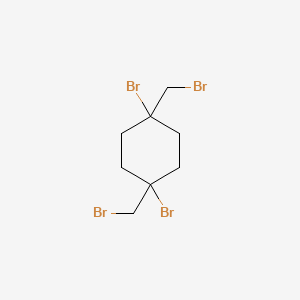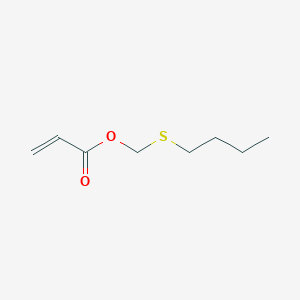![molecular formula C15H12N2O2 B14506869 2,4-Dimethyl-7-nitrobenzo[H]quinoline CAS No. 63290-67-5](/img/structure/B14506869.png)
2,4-Dimethyl-7-nitrobenzo[H]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethyl-7-nitrobenzo[H]quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The compound has a molecular formula of C15H12N2O2 and is characterized by a benzene ring fused with a pyridine moiety, with methyl and nitro substituents at specific positions on the quinoline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-7-nitrobenzo[H]quinoline typically involves the nitration of 2,4-dimethylbenzo[H]quinoline. One common method includes dissolving 2,4-dimethylbenzo[H]quinoline in glacial acetic acid and adding nitric acid dropwise to the solution. The reaction mixture is then stirred at a controlled temperature to ensure complete nitration, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for quinoline derivatives often involve large-scale nitration reactions using similar conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using environmentally benign catalysts and solvent-free conditions, are being explored to minimize the environmental impact of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dimethyl-7-nitrobenzo[H]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the methyl groups or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: 2,4-Dimethyl-7-aminoquinoline.
Substitution: Halogenated derivatives of this compound
Applications De Recherche Scientifique
2,4-Dimethyl-7-nitrobenzo[H]quinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2,4-Dimethyl-7-nitrobenzo[H]quinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or interfere with DNA replication and repair processes, contributing to its biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dimethylquinoline: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
7-Nitroquinoline: Lacks the methyl groups, affecting its solubility and interaction with biological targets.
2,4-Dimethyl-6-nitroquinoline: Similar structure but with the nitro group at a different position, leading to variations in chemical and biological properties
Uniqueness
2,4-Dimethyl-7-nitrobenzo[H]quinoline is unique due to the specific positioning of its methyl and nitro groups, which influence its chemical reactivity and biological activity. The combination of these substituents enhances its potential as a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
63290-67-5 |
|---|---|
Formule moléculaire |
C15H12N2O2 |
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
2,4-dimethyl-7-nitrobenzo[h]quinoline |
InChI |
InChI=1S/C15H12N2O2/c1-9-8-10(2)16-15-11(9)6-7-12-13(15)4-3-5-14(12)17(18)19/h3-8H,1-2H3 |
Clé InChI |
DGVOPDJFONZWNB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC2=C1C=CC3=C2C=CC=C3[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[2-(3,3-Dimethylcyclopentyl)propyl]-4-methylfuran-2(5H)-one](/img/structure/B14506799.png)
![{[5-(4-Phenylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B14506803.png)




![3,6-Bis(2H-1,3-benzodioxol-5-yl)tetrahydro-1H,3H-furo[3,4-c]furan-1-ol](/img/structure/B14506831.png)
![1,1'-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2-chloro-4-(methylsulfanyl)benzene]](/img/structure/B14506832.png)
![4-[2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-2,6-dimethylphenol](/img/structure/B14506840.png)


